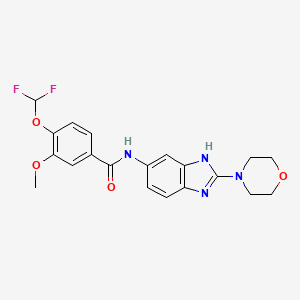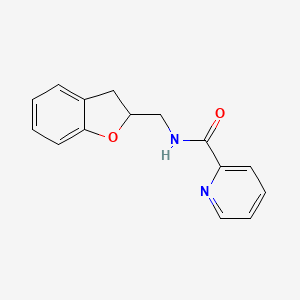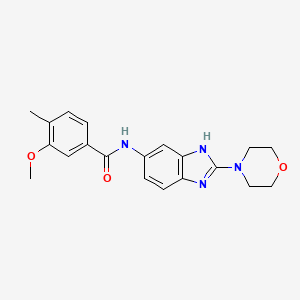
4-(difluoromethoxy)-3-methoxy-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(difluoromethoxy)-3-methoxy-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. This compound is commonly referred to as DMFMB, and it is a benzimidazole derivative. DMFMB has been shown to have promising results in various scientific studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of DMFMB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. DMFMB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, DMFMB can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
DMFMB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell growth and survival. DMFMB has also been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines (proteins involved in inflammation).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMFMB in lab experiments is its potential as a cancer treatment. DMFMB has been shown to have promising results in inhibiting the growth of various cancer cell lines, making it a valuable tool for cancer research. However, one limitation of using DMFMB in lab experiments is its potential toxicity. DMFMB has been shown to have cytotoxic effects on normal cells, making it important to carefully consider dosage and potential side effects.
Direcciones Futuras
There are several future directions for research involving DMFMB. One area of interest is the development of DMFMB as a cancer treatment. Further studies are needed to determine the optimal dosage and potential side effects of DMFMB in humans. Another area of interest is the potential use of DMFMB in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of DMFMB and to identify other potential applications for this compound in medical research.
Métodos De Síntesis
The synthesis of DMFMB involves several steps, including the reaction of 2-chloro-3-nitrobenzoic acid with morpholine to form 2-morpholin-4-yl-3-nitrobenzoic acid. This intermediate compound is then reacted with 4-(difluoromethoxy)aniline to form 4-(difluoromethoxy)-3-nitro-N-(2-morpholin-4-ylbenzyl)benzamide. Finally, the nitro group is reduced to form DMFMB.
Aplicaciones Científicas De Investigación
DMFMB has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DMFMB has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
4-(difluoromethoxy)-3-methoxy-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O4/c1-28-17-10-12(2-5-16(17)30-19(21)22)18(27)23-13-3-4-14-15(11-13)25-20(24-14)26-6-8-29-9-7-26/h2-5,10-11,19H,6-9H2,1H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORFJPOWPRYDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)N4CCOCC4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-cyanopropan-2-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495171.png)

![1-[4-[1-[[4-(Methylcarbamoyl)phenyl]sulfonylamino]ethyl]phenyl]triazole-4-carboxamide](/img/structure/B7495174.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495178.png)

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7495185.png)
![5-(Azetidine-1-carbonyl)-2-[(2-fluorophenyl)methyl]thiomorpholin-3-one](/img/structure/B7495199.png)
![2-methyl-7-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495206.png)
![4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7495213.png)
![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)
